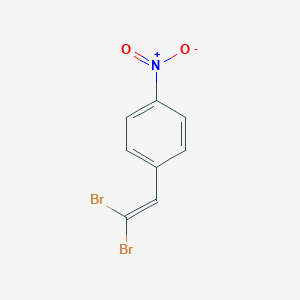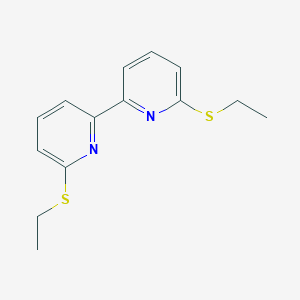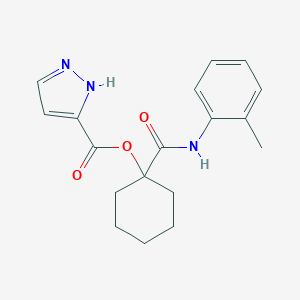![molecular formula C20H18N4 B242325 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用機序
The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are crucial for cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is targeted. For example, inhibition of BTK has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, while inhibition of IRAK4 has been shown to reduce the production of pro-inflammatory cytokines in immune cells. However, further studies are needed to fully elucidate the effects of this compound on different cell types and signaling pathways.
実験室実験の利点と制限
One of the main advantages of using 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine in lab experiments is its potent inhibitory activity against multiple protein kinases. This allows for the investigation of various signaling pathways and cellular processes that are regulated by these enzymes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain assays or experiments.
将来の方向性
There are several future directions for the research of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine. One potential direction is the development of more potent and selective inhibitors of specific protein kinases, which could lead to the discovery of novel therapeutics for various diseases. Another direction is the investigation of the effects of this compound on different cell types and signaling pathways, which could provide insights into the underlying mechanisms of disease pathogenesis. Additionally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves the reaction of 2-chloro-7-methylimidazo[1,2-a]pyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen and requires the use of a base, such as potassium carbonate, to facilitate the formation of the desired product. The yield of the reaction is typically around 60-70%, and the purity of the compound can be further improved using various purification methods, such as column chromatography or recrystallization.
科学的研究の応用
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various protein kinases, including the oncogenic kinase BTK and the inflammatory kinase IRAK4. This makes it a promising candidate for the development of novel therapeutics for the treatment of cancer and inflammatory diseases.
特性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H18N4/c1-14-10-12-24-18(13-14)23-19(17-9-5-6-11-21-17)20(24)22-16-8-4-3-7-15(16)2/h3-13,22H,1-2H3 |
InChIキー |
WOPYYPZSSDEEGF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

![1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-2-quinoxalinecarboxamide](/img/structure/B242266.png)



![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

